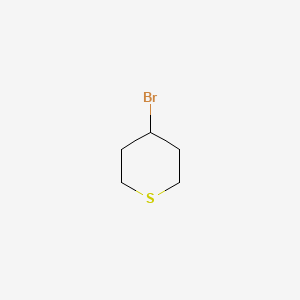

4-bromotetrahydro-2H-thiopyran

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrS/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXKPHDVGJYKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32358-88-6 | |

| Record name | 4-bromothiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromotetrahydro-2H-thiopyran chemical properties

An In-Depth Technical Guide to 4-Bromotetrahydro-2H-thiopyran: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial heterocyclic building block in modern organic synthesis. The document details its physicochemical and spectroscopic properties, explores the conformational dynamics of its six-membered ring, and presents a validated experimental protocol for its synthesis from commercially available precursors. A central focus is placed on its chemical reactivity, particularly in nucleophilic substitution reactions, highlighting its utility for introducing the tetrahydrothiopyran moiety into complex molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent in their synthetic endeavors.

Introduction

This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfur atom and a bromine substituent at the C4 position. This structure makes it an analog of 4-bromotetrahydropyran, with the sulfur heteroatom imparting distinct chemical properties and reactivity. Its utility in synthetic chemistry is primarily derived from the C-Br bond, which serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of the tetrahydrothiopyran scaffold. This moiety is of significant interest in medicinal chemistry and materials science, as sulfur-containing heterocycles are prevalent in a wide array of biologically active compounds and functional materials.[1] This guide offers an in-depth exploration of its synthesis, conformational behavior, and chemical properties to facilitate its effective application in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is less common in the literature than for its oxygen analog, its properties can be reliably predicted based on related structures and general chemical principles.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₉BrS | Calculated |

| Molecular Weight | 181.09 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Predicted based on analogs |

| Boiling Point | > 180 °C (est.) | Estimated to be higher than the pyran analog due to the larger sulfur atom. |

| Density | > 1.5 g/cm³ (est.) | Estimated to be higher than the pyran analog (1.467 g/cm³).[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, THF). Insoluble in water. | General property of haloalkanes. |

| CAS Number | 32358-88-6 |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through spectroscopic methods.[3][4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets due to the cyclic structure and spin-spin coupling. The proton at C4 (geminal to the bromine) would appear as a multiplet significantly downfield (δ ≈ 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The protons on C2 and C6 (adjacent to the sulfur atom) would resonate in the region of δ ≈ 2.5-3.0 ppm, while the protons at C3 and C5 would appear further upfield at δ ≈ 2.0-2.4 ppm.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum will display three distinct signals for the non-equivalent carbons. The carbon bearing the bromine (C4) would be the most downfield of the saturated carbons (δ ≈ 45-55 ppm). The carbons adjacent to the sulfur (C2, C6) would appear around δ ≈ 30-35 ppm, and the C3/C5 carbons would be in a similar region.[6]

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Conformational Analysis

The tetrahydro-2H-thiopyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. In 4-substituted derivatives, the substituent can occupy either an axial or an equatorial position. For this compound, there is an equilibrium between these two chair conformers.

Recent computational and experimental studies on analogous 4-fluorotetrahydrothiopyrans have shown that the axial conformer can be significantly stabilized by electrostatic and hyperconjugative interactions, often prevailing in solution.[7][8][9] This preference is influenced by the interplay between the substituent's size and electronic properties and its interaction with the sulfur heteroatom and the rest of the ring. The larger size of bromine compared to fluorine would increase the A-value (steric preference for the equatorial position), but the axial preference driven by electronic factors remains a critical consideration for predicting reactivity.

Synthesis and Manufacturing

The most direct and common synthetic route to this compound involves a two-step process starting from tetrahydro-4H-thiopyran-4-one. This precursor is readily available and can be synthesized through various methods, including the reaction of divinyl ketones with hydrogen sulfide.[10][11]

-

Reduction of the Ketone : The ketone is first reduced to the corresponding secondary alcohol, tetrahydro-2H-thiopyran-4-ol, using a standard reducing agent like sodium borohydride (NaBH₄).[12]

-

Bromination of the Alcohol : The resulting alcohol is then converted to the target bromide. A common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which provides mild conditions and good yields.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. sapub.org [sapub.org]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jackwestin.com [jackwestin.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. The Conformational Behaviour of Fluorinated Tetrahydrothiopyran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. chembk.com [chembk.com]

mass spectrometry of 4-bromotetrahydro-2H-thiopyran

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromotetrahydro-2H-thiopyran

Authored by: A Senior Application Scientist

Introduction

This compound is a saturated heterocyclic compound containing a six-membered ring with one sulfur atom and a bromine substituent at the 4-position. As a halogenated thioether, its structural elucidation is critical in various fields, including synthetic chemistry, materials science, and drug development, where it may serve as a key intermediate or appear as an impurity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for its identification and quantification. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound under electron ionization (EI), offering insights into its fragmentation patterns, and presents a validated protocol for its analysis.

The molecular structure of this compound dictates its fragmentation behavior. The presence of two heteroatoms, sulfur and bromine, with their distinct properties, results in a characteristic mass spectrum. The sulfur atom, with its lone pair of electrons, is a primary site for ionization. The bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br), imparts a signature isotopic pattern to the molecular ion and any bromine-containing fragments.

Predicted Electron Ionization Mass Spectrum

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₅H₉BrS), the following features are predicted.

Molecular Ion (M⁺•)

The molecular ion peak is expected to be observable, albeit potentially of low intensity due to the labile nature of the C-Br bond. A key identifying feature will be the isotopic pattern characteristic of a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks for the molecular ion (M⁺• and [M+2]⁺•) separated by 2 m/z units, with nearly equal intensity.

| Predicted Molecular Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Expected Relative Intensity |

| [C₅H₉⁷⁹BrS]⁺• | 180 | - | ~100 |

| [C₅H₉⁸¹BrS]⁺• | - | 182 | ~98 |

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The primary fragmentation events are predicted to be the loss of the bromine atom and α-cleavage adjacent to the sulfur atom.

1. Loss of Bromine Radical (•Br)

The C-Br bond is the weakest bond in the molecule, making the loss of a bromine radical a highly favorable fragmentation pathway. This will result in a prominent peak at m/z 101, corresponding to the tetrahydro-2H-thiopyran-4-yl cation. This fragment is expected to be a significant, if not the base, peak in the spectrum.

2. Alpha (α)-Cleavage

Alpha-cleavage involves the breaking of a C-C bond adjacent to the sulfur heteroatom, a common fragmentation pathway for thioethers.[2] This process is initiated by ionization at the sulfur atom. The subsequent cleavage of the C2-C3 or C5-C6 bond leads to the formation of a stable, resonance-stabilized cation. This can lead to several fragment ions through ring-opening mechanisms.

3. Other Fragmentation Pathways

Further fragmentation of the primary ions will lead to a series of smaller ions. For example, the [M-Br]⁺ ion at m/z 101 can undergo further fragmentation by losing ethene (C₂H₄) via a retro-Diels-Alder-type reaction, which would produce a fragment at m/z 73.

Summary of Predicted Key Fragments

| m/z (⁷⁹Br) | m/z (⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 180 | 182 | [C₅H₉BrS]⁺• | Molecular Ion (M⁺•) |

| 101 | 101 | [C₅H₉S]⁺ | Loss of •Br from M⁺• |

| 73 | 73 | [C₃H₅S]⁺ | Loss of C₂H₄ from [M-Br]⁺ |

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized to better understand the process.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

Gas chromatography is the ideal separation technique for a volatile compound like this compound, and its coupling with mass spectrometry provides definitive identification.

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for this analysis.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis. Concentrations may range from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For unknown samples, dissolve a known quantity in the chosen solvent to a final concentration within the calibration range.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Injector | ||

| Injection Mode | Splitless (for trace analysis) or Split (10:1) | To ensure appropriate sample loading onto the column. |

| Injector Temp. | 250 °C | Prevents condensation of the analyte. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| GC Oven | ||

| Initial Temp. | 50 °C, hold for 2 min | Allows for focusing of the analyte at the head of the column. |

| Ramp Rate | 10 °C/min to 250 °C | Provides good separation of the analyte from solvent and impurities. |

| Final Temp. | 250 °C, hold for 5 min | Ensures elution of any less volatile components. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns.[1] |

| Ion Source Temp. | 230 °C | Standard operating temperature for an EI source. |

| Electron Energy | 70 eV | Standard energy to produce a stable and reproducible spectrum.[1] |

| Mass Range | m/z 40-250 | Covers the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Data Analysis

-

Identification: The retention time of the analyte peak should be compared to that of a known standard. The acquired mass spectrum should be compared to a reference spectrum if available, or interpreted based on the predicted fragmentation patterns described above. The presence of the characteristic M⁺•/[M+2]⁺• doublet and the [M-Br]⁺ fragment at m/z 101 are key identifiers.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 101) against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Experimental Workflow Visualization

Caption: Workflow for the GC-MS analysis of this compound.

The mass spectrometric analysis of this compound provides a wealth of structural information. While an experimental spectrum is the ultimate confirmation, the principles of mass spectrometry allow for a robust prediction of its fragmentation behavior under electron ionization. The characteristic isotopic signature of bromine in the molecular ion and the prominent fragment resulting from the loss of the bromine atom are the most definitive features for its identification. The GC-MS protocol detailed in this guide provides a reliable and reproducible method for the separation and characterization of this compound, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.

References

infrared spectroscopy of 4-bromotetrahydro-2H-thiopyran

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromotetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule containing both a thioether linkage and a secondary alkyl bromide, it serves as a versatile building block for the introduction of the tetrahydrothiopyran moiety into more complex molecular architectures. Its utility is particularly noted in the synthesis of novel pharmaceutical agents and other bioactive compounds.

A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization. Infrared (IR) spectroscopy provides a powerful, non-destructive technique for probing the vibrational modes of molecular bonds. This guide offers a detailed exploration of the principles, experimental protocols, and spectral interpretation for the infrared analysis of this compound, grounded in established spectroscopic data and field-proven methodologies.

Theoretical Framework: Vibrational Signatures of this compound

The infrared spectrum of this compound is governed by the vibrational frequencies of its constituent functional groups. The absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The key vibrational modes expected for this compound are:

-

C-H Vibrations (Alkyl): The tetrahydrothiopyran ring is a saturated aliphatic system. Therefore, the spectrum will be characterized by C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region.[1] Additionally, C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.[1]

-

C-Br Vibrations (Alkyl Bromide): The carbon-bromine bond is a key functional group in this molecule. The C-Br stretching vibration gives rise to a strong absorption band in the low-frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹.[1][2][3] The precise position can be influenced by the conformation of the molecule. A C-H wagging vibration from the -CH₂X group (where X is the halogen) is also anticipated in the 1300-1150 cm⁻¹ range.[1][2][3][4]

-

C-S Vibrations (Thioether): The carbon-sulfur single bond of the thioether within the ring also produces a characteristic absorption in the fingerprint region. These C-S stretching bands are typically found in the range of 600-800 cm⁻¹.[5][6] It is important to note the potential for overlap between the C-S and C-Br stretching frequencies, which can complicate spectral interpretation.[5][7]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Diagram: Experimental Workflow

Caption: Workflow for FTIR analysis of a liquid sample.

Step-by-Step Methodology

-

Instrumentation Setup:

-

Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Causality: The use of potassium bromide (KBr) optics (beam splitters and windows) is crucial. Standard sodium chloride (NaCl) optics have a cutoff around 650 cm⁻¹, which would obscure the vital C-Br stretching band.[7] KBr provides a transparent window down to 400 cm⁻¹, ensuring the entire fingerprint region is accessible.

-

-

Sample Preparation (Neat Liquid Film):

-

Thoroughly clean a pair of KBr salt plates with a dry, volatile solvent (e.g., anhydrous dichloromethane or chloroform) and handle them only by the edges to avoid moisture contamination.

-

Place one to two drops of this compound onto the surface of one KBr plate.

-

Carefully place the second KBr plate on top, gently rotating it to create a thin, uniform liquid film free of air bubbles.

-

-

Data Acquisition:

-

Background Scan: Before running the sample, acquire a background spectrum with the empty, assembled KBr plates in the sample holder. This is a critical self-validating step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Place the sample assembly into the spectrometer's sample compartment.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

To ensure a high signal-to-noise ratio, co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

Apply a baseline correction algorithm if the baseline appears tilted or curved, which can arise from scattering or instrumental drift.

-

Spectral Analysis and Interpretation

A detailed analysis of the IR spectrum allows for the unambiguous identification of the key functional groups within this compound.

Molecular Structure

Caption: Structure of this compound.

Summary of Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 2850 | Strong | C-H (sp³) Stretching |

| 1470 - 1440 | Medium | CH₂ Scissoring (Bending) |

| 1250 - 1190 | Medium | -CH₂-Br Wagging[2][7] |

| 800 - 600 | Medium-Strong | C-S (Thioether) Stretching[5][6] |

| 690 - 515 | Strong | C-Br Stretching[1][2][3][7] |

Detailed Interpretation

-

The Alkyl Region (3000-2850 cm⁻¹ and 1470-1440 cm⁻¹): The spectrum will exhibit strong, sharp peaks in the 2850-2950 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) groups of the ring. A medium-intensity band around 1450 cm⁻¹ is attributable to the scissoring (bending) motion of these same groups.

-

The Fingerprint Region (Below 1500 cm⁻¹): This region is of paramount importance for identifying this compound.

-

C-Br Stretch: A strong, distinct absorption band is expected between 690 and 515 cm⁻¹.[1][2][4][7] This peak is one of the most diagnostic features for confirming the presence of the bromine atom. Its high intensity is due to the significant change in dipole moment during the stretching vibration of the polar C-Br bond.

-

C-S Stretch: The C-S stretching vibration of the thioether will appear as a medium to strong band, likely in the 600-800 cm⁻¹ range.[5][6] The presence of both the C-Br and C-S absorptions in this lower frequency region provides strong evidence for the compound's identity. Due to their proximity, these bands could potentially overlap, requiring careful analysis or comparison with reference spectra.

-

-CH₂-Br Wag: A band of medium intensity between 1250 and 1190 cm⁻¹ can be assigned to the wagging vibration of the CH₂ group adjacent to the bromine atom, further corroborating the structure.[2][7]

-

Conclusion: A Self-Validating Approach

The combination of a robust experimental protocol and a thorough understanding of group frequencies provides a reliable method for the spectroscopic analysis of this compound. The key to trustworthy results lies in the meticulous execution of the experimental steps, particularly the use of appropriate KBr optics to access the critical low-frequency data and the proper acquisition of a background spectrum to ensure data integrity. The presence of strong, characteristic bands for C-H, C-Br, and C-S vibrations in their expected regions serves as a self-validating confirmation of the molecule's structure. This guide provides the foundational knowledge for researchers to confidently employ IR spectroscopy in their work with this important synthetic intermediate.

References

A Technical Guide to the Synthesis and Properties of 4-Bromotetrahydro-2H-thiopyran: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Privileged Scaffold

The tetrahydrothiopyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its sulfur-containing heterocyclic structure offers unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic stability. The introduction of a halogen, such as bromine, at the 4-position creates a versatile synthetic handle, transforming the simple saturated ring into a powerful building block for constructing complex molecular architectures.

Despite its potential, 4-bromotetrahydro-2H-thiopyran is a sparsely documented compound, lacking readily available physical data and established commercial sources. This guide, therefore, serves as a technical roadmap for the modern researcher. It provides a robust, field-proven synthetic pathway, predicts the compound's core physical and spectroscopic properties based on established chemical principles, and outlines its potential applications in drug discovery. By explaining the causality behind experimental choices, this document empowers scientists to synthesize, characterize, and leverage this valuable intermediate for their research programs.

Proposed Synthesis and Purification

The most logical and efficient pathway to this compound begins with the commercially available precursor, tetrahydrothiopyran-4-one. The synthesis is a two-step process: a straightforward reduction of the ketone to the corresponding secondary alcohol, followed by a stereospecific bromination via an Appel reaction.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from well-established procedures for analogous transformations, including the bromination of the corresponding oxygen-containing pyranol.[2] The causality behind choosing the Appel reaction lies in its mild conditions, which are highly compatible with the sulfide moiety, and its typical S_N2 mechanism, which provides predictable stereochemical outcomes.[3][4][5]

Step 1: Reduction of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-ol

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydrothiopyran-4-one (1.0 eq) and dissolve it in methanol (approx. 0.2 M).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway hydrogen evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tetrahydrothiopyran-4-ol, which can often be used in the next step without further purification.

Step 2: Bromination of Tetrahydrothiopyran-4-ol (Appel Reaction)

-

Setup: In a separate, dry, round-bottom flask under an inert nitrogen atmosphere, dissolve triphenylphosphine (PPh₃) (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 0.3 M).

-

Reagent Addition: Add carbon tetrabromide (CBr₄) (1.2 eq) to the solution. The mixture should turn a characteristic yellow/orange color.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Substrate Addition: Add a solution of tetrahydrothiopyran-4-ol (1.0 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture. Rationale: The alcohol attacks the activated PPh₃-Br complex. Dropwise addition at 0°C controls the reaction rate and minimizes side products.[4][6]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the alcohol and the appearance of a new, less polar spot.

-

Workup: Concentrate the reaction mixture by rotary evaporation. The resulting crude material will contain the product and triphenylphosphine oxide byproduct.

-

Purification: Purify the crude residue via flash column chromatography on silica gel. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The triphenylphosphine oxide is significantly more polar and will elute later than the desired alkyl bromide. Combine the product-containing fractions and concentrate in vacuo to yield pure this compound.

Predicted Physicochemical and Spectroscopic Properties

As this compound is not well-documented, the following properties are predicted based on its chemical structure and by analogy to similar compounds. These values provide a baseline for characterization by researchers.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₅H₉BrS | --- |

| Molecular Weight | 181.09 g/mol | --- |

| CAS Number | Not assigned / Not found | Compound is not widely cataloged. |

| Appearance | Colorless to pale yellow liquid | Similar to its pyran analogue. |

| Density | > 1.47 g/cm³ | Expected to be higher than the pyran analogue (1.467 g/cm³) due to the heavier sulfur atom.[7] |

| Boiling Point | > 178 °C at 760 mmHg | Expected to be higher than the pyran analogue (178 °C) due to increased molecular weight and stronger van der Waals forces.[2] |

| Solubility | Soluble in DCM, Ether, Ethyl Acetate, THF; Insoluble in water. | Typical for a small, moderately polar organic halide. |

Expected Spectroscopic Data for Structural Verification

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5-4.7 ppm (m, 1H): The proton on the carbon bearing the bromine (CH-Br). It would appear as a multiplet due to coupling with four adjacent protons.

-

δ ~2.8-3.0 ppm (m, 2H): Axial protons alpha to the sulfur atom.

-

δ ~2.6-2.8 ppm (m, 2H): Equatorial protons alpha to the sulfur atom.

-

δ ~2.2-2.4 ppm (m, 2H): Protons on the carbon adjacent to the CH-Br group.

-

δ ~2.0-2.2 ppm (m, 2H): Protons on the carbon adjacent to the CH-Br group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~50-55 ppm: Carbon attached to bromine (C-Br).

-

δ ~35-40 ppm (2C): Carbons adjacent to the C-Br carbon.

-

δ ~30-35 ppm (2C): Carbons alpha to the sulfur atom (C-S).

-

-

Mass Spectrometry (EI):

-

A characteristic pair of molecular ion peaks (M⁺ and M⁺+2 ) of nearly equal intensity at m/z 180 and 182, which is the definitive isotopic signature for a molecule containing one bromine atom.

-

Fragment ions corresponding to the loss of Br (m/z ~101) and HBr (m/z ~100).

-

-

Infrared (IR) Spectroscopy (Neat):

-

~2950-2850 cm⁻¹ (C-H stretching)

-

~1450 cm⁻¹ (C-H bending)

-

~700-800 cm⁻¹ (C-S stretching)

-

~550-650 cm⁻¹ (C-Br stretching)

-

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with the standard precautions for organobromine and organosulfur compounds.

-

Hazard Classification (Predicted): Based on its pyran analogue, it is expected to be a skin, eye, and respiratory irritant.[7][8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bond serves as a key functional group for introducing molecular diversity.

Role as a Versatile Building Block

Caption: Synthetic utility of this compound.

-

Nucleophilic Substitution: The bromide is a good leaving group, allowing for straightforward S_{N}2 reactions with a wide range of nucleophiles (amines, azides, thiols, cyanides) to install new functional groups at the 4-position.

-

Organometallic Chemistry: The compound can be converted into a Grignard or organolithium reagent, which can then be reacted with various electrophiles (aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

-

Cross-Coupling Reactions: Although less reactive than aryl bromides, this secondary alkyl bromide can potentially participate in certain modern cross-coupling reactions, providing access to more complex structures.

The thiopyran scaffold is of significant interest in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[9] By providing a reliable route to a diverse library of 4-substituted tetrahydrothiopyrans, this building block can accelerate the discovery of novel therapeutics.

Conclusion

This compound represents a valuable yet underexplored chemical entity. While direct physical data is scarce, its synthesis is readily achievable from common starting materials using reliable and well-understood chemical transformations. This guide provides the necessary technical framework—from a robust synthetic protocol to predicted characterization data—to empower researchers in medicinal chemistry and organic synthesis. By following the outlined procedures and leveraging the compound's synthetic versatility, scientists can unlock the potential of the tetrahydrothiopyran scaffold and accelerate the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Bromotetrahydropyran 25637-16-5 [sigmaaldrich.com]

- 8. 4-Bromotetrahydropyran | C5H9BrO | CID 13349654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5 - iChemical [ichemical.com]

Navigating the Stability of 4-bromotetrahydro-2H-thiopyran: A Technical Guide for Researchers

An In-depth Guide to the Chemical Stability, Storage, and Handling of 4-bromotetrahydro-2H-thiopyran, Grounded in Core Chemical Principles for Drug Development Professionals.

Disclaimer: Specific, validated stability and storage data for this compound are not extensively available in public literature or standard chemical databases. This guide is therefore constructed based on the fundamental chemical principles governing its constituent functional groups—a cyclic thioether and a secondary alkyl bromide. The recommendations provided are derived from an analysis of potential reactivity and are intended to serve as an expert guide for researchers, scientists, and drug development professionals. It is imperative that users conduct their own stability assessments for their specific material.

Executive Summary: The Duality of Reactivity and Stability

This compound is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a building block in drug discovery. Its utility is derived from the reactivity of its two key functional moieties: the tetrahydrothiopyran ring and the C4-bromo substituent. However, these same features are the focal points of its potential instability. The sulfur atom is susceptible to oxidation, while the secondary bromide is prone to elimination and substitution reactions. Understanding these intrinsic properties is paramount for ensuring the compound's integrity during storage and handling, thereby safeguarding the validity of experimental outcomes. This guide provides a framework for managing this compound, focusing on proactive measures to mitigate degradation.

Chemical Identity and Inherent Reactivity

To understand the stability of this compound, one must first appreciate the chemical nature of its structure. The molecule consists of a saturated six-membered heterocyclic ring containing a sulfur atom (a thioether) and a bromine atom attached to a secondary carbon.

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₉BrS | N/A |

| Molecular Weight | 181.09 g/mol | N/A |

| Key Functional Groups | Cyclic Thioether, Secondary Alkyl Bromide | N/A |

The primary drivers of instability are:

-

The Thioether Moiety: The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form a sulfoxide and subsequently a sulfone. This oxidation represents a significant chemical transformation that alters the compound's structure, polarity, and reactivity.

-

The Secondary Alkyl Bromide: This group is a competent leaving group. It is susceptible to two main degradation pathways:

-

Elimination (E1/E2): In the presence of bases or under thermal stress, the compound can undergo dehydrobromination to form 3,6-dihydro-2H-thiopyran. The hydrogen bromide (HBr) generated can act as an acid catalyst, potentially accelerating further degradation.

-

Nucleophilic Substitution (SN1/SN2): The bromide can be displaced by nucleophiles. A common reactant is water (hydrolysis), which would lead to the formation of tetrahydro-2H-thiopyran-4-ol.

-

Potential Degradation Pathways

The long-term stability of this compound is threatened by two primary, independent degradation pathways that can be triggered by common laboratory and storage conditions.

Oxidation of the Thioether

The presence of atmospheric oxygen, or more potent oxidizing agents, can lead to the irreversible oxidation of the sulfur atom. This typically proceeds in two stages:

-

Thioether to Sulfoxide: A single oxidation event converts the thioether to a sulfoxide.

-

Sulfoxide to Sulfone: Further oxidation converts the sulfoxide to a sulfone.

This pathway is highly sensitive to the presence of peroxides, which can form in common solvents like THF or diethyl ether, and certain metal contaminants.

Elimination of Hydrogen Bromide

Thermal stress and exposure to basic conditions are the primary drivers for the elimination of HBr.[1] This reaction is often autocatalytic, as the HBr product is acidic and can promote further degradation. The presence of trace amounts of bases (e.g., amine residues from synthesis, basic surfaces of glass vials) can significantly accelerate this process.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maximize the shelf-life and ensure the purity of this compound, a multi-faceted approach to storage and handling is required, addressing each potential degradation pathway.

Optimal Storage Conditions

The following conditions are recommended based on the chemical principles outlined above:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential elimination and other thermally induced degradation reactions. Avoid freezing unless the material is confirmed to be stable to freeze-thaw cycles. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, critically inhibiting the oxidation of the thioether to the sulfoxide and sulfone. |

| Light | Amber Vial / Protection from Light | Protects against photochemically initiated radical reactions or degradation, a general best practice for halogenated compounds. |

| Container | Borosilicate Glass with PTFE-lined Cap | Provides an inert storage surface. Avoids basic glass surfaces that could promote elimination and ensures a tight seal against moisture and air ingress. |

| Purity | Store Neat (as supplied) | Avoid storing in solution for long periods, especially in solvents prone to peroxide formation (e.g., THF, Dioxane, Diethyl Ether). If a stock solution is required, use a high-purity, peroxide-free, and dry solvent. |

Chemical Incompatibilities

To prevent degradation, strictly avoid contact with:

-

Strong Oxidizing Agents: (e.g., peroxides, nitric acid, permanganates) - Will rapidly oxidize the thioether.

-

Strong Bases: (e.g., hydroxides, alkoxides, amines) - Will promote the elimination of HBr.

-

Certain Metals: Some metals can catalyze oxidation or decomposition.

Protocol for a Foundational Stability Assessment (Forced Degradation)

Given the lack of specific data, it is highly recommended that users perform a foundational stability assessment or forced degradation study on a small batch of their material. This provides empirical data on the compound's lability under various stress conditions.

Experimental Objective

To identify the primary degradation pathways and key stability-indicating parameters for this compound.

Methodology

-

Material Preparation: Prepare several accurately weighed aliquots of the compound in inert vials. Prepare solutions in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the aliquots to a range of stress conditions. Include a control sample stored under optimal conditions (refrigerated, inert atmosphere).

-

Acidic: Add 0.1 M HCl. Incubate at 40°C.

-

Basic: Add 0.1 M NaOH. Incubate at room temperature (expect rapid degradation).

-

Oxidative: Add 3% H₂O₂. Incubate at room temperature.

-

Thermal: Heat the neat compound or solution at 60°C.

-

Photolytic: Expose to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Time Points: Sample at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.

-

Analysis: Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

-

HPLC-UV: Quantify the parent compound's peak area to determine the percentage remaining. Monitor for the appearance of new peaks (degradants).

-

LC-MS: Obtain mass-to-charge ratios for the new peaks to identify the likely structures of the degradants (e.g., check for masses corresponding to the sulfoxide, sulfone, elimination product, and hydrolysis product).

-

-

Data Interpretation: Correlate the appearance of specific degradants with the stress conditions to confirm the degradation pathways. For example, the peak corresponding to the sulfoxide should be most prominent under oxidative stress.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-Bromotetrahydro-2H-thiopyran

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydrothiopyran Scaffold in Modern Drug Discovery

The tetrahydro-2H-thiopyran (THTP) ring system is a privileged scaffold in medicinal chemistry and drug development. As a saturated six-membered heterocycle containing a sulfur atom, it serves as a versatile bioisostere for cyclohexane or tetrahydropyran rings.[1] The inclusion of the sulfur atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). Consequently, THTP derivatives are integral components of numerous therapeutic agents, demonstrating a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

4-Bromotetrahydro-2H-thiopyran is a key intermediate for accessing a diverse library of 4-substituted THTP derivatives. The bromine atom at the C4 position serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This guide provides an in-depth analysis of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this valuable substrate.

Mechanistic Considerations: The S(_N)2 Pathway

Nucleophilic substitution at the C4 position of this compound predominantly proceeds via a bimolecular (S(_N)2) mechanism.[3][4] This is dictated by the secondary nature of the electrophilic carbon and the use of strong to moderate nucleophiles under typical reaction conditions.

The key characteristics of the S(_N)2 reaction are:

-

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] There is no carbocation intermediate.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (180° to the C-Br bond).[6][7] This leads to an inversion of stereochemistry at the reaction center if it is chiral.

-

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5][8]

The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred.[7] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.

The general workflow for this substitution is visualized below.

Caption: General workflow for the S(_N)2 substitution on this compound.

Protocols for Nucleophilic Substitution

The following protocols are provided as general guidelines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates and nucleophiles.

Protocol 1: N-Alkylation (Amination)

The introduction of nitrogen-based nucleophiles is fundamental for synthesizing compounds with diverse biological activities. This protocol describes a typical reaction with a primary or secondary amine.

Rationale:

-

Base: An excess of the reacting amine can serve as the base, but this consumes the valuable nucleophile. An external, non-nucleophilic base like potassium carbonate (K(_2)CO(_3)) or a hindered amine like diisopropylethylamine (DIPEA) is often used to neutralize the HBr generated, preventing the protonation and deactivation of the nucleophile.[9]

-

Solvent: DMF or Acetonitrile are excellent choices as they are polar aprotic and effectively dissolve the reagents.

-

Temperature: Heating is typically required to overcome the activation energy for the reaction with these neutral nucleophiles.

Step-by-Step Protocol:

-

To a stirred solution of the amine (1.2 equivalents) in DMF (0.2 M relative to the bromide) in a round-bottom flask, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caution: Over-alkylation can be an issue with primary amines. Using a large excess of the amine can sometimes mitigate this.[10][11]

Protocol 2: O-Alkylation (Etherification)

This protocol is suitable for the reaction with alcohols or phenols to form the corresponding ethers.

Rationale:

-

Base: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol or phenol, forming the much more nucleophilic alkoxide or phenoxide.[12]

-

Solvent: Anhydrous THF or DMF is crucial as NaH reacts violently with water.

-

Temperature: The deprotonation is typically done at 0 °C to control the reaction, followed by warming to allow the substitution to proceed.

Step-by-Step Protocol:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then suspend it in anhydrous THF (0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the alcohol or phenol (1.2 equivalents) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (typically 6-18 hours), monitoring by TLC.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl) at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: S-Alkylation (Thioetherification)

Thiols are excellent nucleophiles, often more so than their alcohol counterparts, due to the higher polarizability of sulfur.[13][14]

Rationale:

-

Base: Thiols are more acidic than alcohols, so a milder base like potassium carbonate is often sufficient to generate the highly nucleophilic thiolate in situ.[13]

-

Solvent: Acetone or DMF are common solvents that facilitate the S(_N)2 reaction.

Step-by-Step Protocol:

-

Combine the thiol (1.1 equivalents) and potassium carbonate (2.0 equivalents) in DMF or acetone (0.2 M) in a round-bottom flask.

-

Add this compound (1.0 equivalent) to the suspension.

-

Stir the reaction at room temperature or warm gently to 40-50 °C. Thiols are generally very reactive, and the reaction is often complete within 1-4 hours.[15]

-

Monitor the reaction progress by TLC.

-

Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

If necessary, perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of this compound with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Nitrogen | Morpholine | K(_2)CO(_3) | DMF | 80 | 6 | 85-95% |

| Aniline | DIPEA | MeCN | 80 | 12 | 70-85% | |

| Sodium Azide | N/A | DMSO | 60 | 4 | >90% | |

| Oxygen | Phenol | NaH | THF | RT | 12 | 80-90% |

| Benzyl Alcohol | NaH | THF | RT | 10 | 75-90% | |

| Sodium Acetate | N/A | DMF | 90 | 8 | 70-80% | |

| Sulfur | Thiophenol | K(_2)CO(_3) | Acetone | RT | 2 | >95% |

| Sodium Thiomethoxide | N/A | EtOH | RT | 1 | >95% | |

| Carbon | Sodium Cyanide | N/A | DMSO | 70 | 6 | 85-95% |

| Diethyl Malonate | NaOEt | EtOH | 60 | 8 | 65-80% |

Note: Yields are estimates and highly dependent on the specific nucleophile and reaction scale.

Troubleshooting Guide

-

Low or No Reactivity:

-

Cause: Insufficiently activated nucleophile or low temperature.

-

Solution: For O- and some N-nucleophiles, ensure a strong enough base is used to generate the anionic form. Increase the reaction temperature in increments of 10-20 °C. Confirm the quality of the this compound starting material.

-

-

Formation of Elimination Product (Tetrahydro-4H-thiopyran):

-

Cause: The nucleophile is acting as a base, or the reaction temperature is too high. This is more common with bulky, strong bases.

-

Solution: Use a less hindered, more nucleophilic reagent. Lower the reaction temperature. For O-alkylation, ensure the alkoxide is formed at a low temperature before adding the bromide.

-

-

Multiple Products (e.g., di-alkylation of primary amines):

-

Cause: The product of the initial substitution is still nucleophilic and reacts further.

-

Solution: Use a large excess of the starting amine (e.g., >5 equivalents) to favor mono-alkylation.[16] Alternatively, use a protecting group strategy or a different synthetic route, such as reductive amination onto the corresponding ketone.

-

Conclusion

This compound is a powerful and versatile building block for accessing a wide range of 4-substituted THTP derivatives. By understanding the principles of the S(_N)2 reaction and carefully selecting the appropriate nucleophile, base, and solvent, researchers can efficiently synthesize novel molecules for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a robust starting point for the successful implementation of these critical synthetic transformations.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. csueastbay.edu [csueastbay.edu]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols for the Suzuki Coupling of 4-bromotetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydrothiopyran Moiety in Medicinal Chemistry

The tetrahydrothiopyran (THTP) scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique conformational properties and ability to engage in specific non-covalent interactions make it a valuable component in molecules targeting a range of biological entities. Thiopyrans are integral to various bioactive agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1] The synthesis of 4-aryltetrahydro-2H-thiopyrans via robust and versatile methods is, therefore, of significant interest to the drug discovery and development community.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the vast commercial availability of boronic acid derivatives.[2][3] This guide provides a detailed exploration of the application of 4-bromotetrahydro-2H-thiopyran as a key building block in Suzuki coupling reactions, offering mechanistic insights and actionable protocols for the synthesis of 4-aryltetrahydro-2H-thiopyran derivatives.

Mechanistic Deep Dive: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate.[4][7][8] The strength of the C-X bond influences the ease of this step.[4]

-

Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex.[4][6] This process is facilitated by the presence of a base, which activates the boronic acid, enhancing the nucleophilicity of the organic group and promoting its transfer to the palladium center.[9]

-

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond of the desired 4-aryltetrahydro-2H-thiopyran product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Guide to Practice

This section outlines a general, yet robust, protocol for the Suzuki coupling of this compound with a variety of arylboronic acids. It is intended as a starting point, and optimization of specific parameters may be necessary depending on the substrate scope.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[3]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.[10]

-

Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3][10]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: A generalized workflow for the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki coupling is influenced by the choice of catalyst, base, solvent, and the electronic properties of the boronic acid. The following table summarizes representative conditions and yields for the coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 90 | 10 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 16 | 78 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 75 |

Note: Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific reaction scale and conditions.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald or Fu-type phosphine ligands can be effective for challenging couplings.[9][11] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF may also be beneficial.

-

Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a side reaction. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.

-

Catalyst Deactivation: The sulfur atom in the tetrahydrothiopyran ring can potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can often prevent this by sterically shielding the palladium center.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 4-aryltetrahydro-2H-thiopyran derivatives from this compound. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this valuable synthetic transformation in their pursuit of novel therapeutic agents.

References

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 4-Substituted Tetrahydro-2H-thiopyran Derivatives

Introduction: The Rising Prominence of the Tetrahydro-2H-thiopyran Scaffold in Drug Discovery

The tetrahydro-2H-thiopyran (or thiane) ring system is a privileged scaffold in medicinal chemistry, owing to its unique stereochemical and physicochemical properties. As a bioisostere of cyclohexane and piperidine, its incorporation into small molecules can significantly modulate their pharmacological profiles, including potency, selectivity, and metabolic stability. Specifically, substitution at the 4-position of the tetrahydro-2H-thiopyran ring offers a versatile handle for introducing a wide array of functional groups, enabling the fine-tuning of a molecule's interaction with its biological target.

Derivatives of 4-substituted tetrahydro-2H-thiopyran have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in various therapeutic areas. Notably, these compounds have been investigated as potent kinase inhibitors for cancer therapy, antiviral agents, and modulators of central nervous system targets for the treatment of neurodegenerative diseases.[1][2][3] For instance, certain thiopyran analogues have been explored as dopamine D3 receptor-selective agonists, highlighting their potential in treating conditions like Parkinson's disease and addiction. The inherent conformational flexibility of the thiane ring, coupled with the electronic influence of the sulfur atom, allows for unique binding interactions that are often not achievable with their carbocyclic or other heterocyclic counterparts.

This technical guide provides an in-depth exploration of the key synthetic strategies for accessing 4-substituted tetrahydro-2H-thiopyran derivatives. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights and detailed, step-by-step protocols for their practical implementation. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and explore this important class of molecules.

Strategic Approaches to the Synthesis of 4-Substituted Tetrahydro-2H-thiopyrans

The synthesis of 4-substituted tetrahydro-2H-thiopyrans can be broadly categorized into two main strategies:

-

Construction of a Pre-functionalized Tetrahydro-2H-thiopyran Ring: This approach involves the cyclization of acyclic precursors that already contain the desired substituent or a precursor to it at the eventual 4-position.

-

Functionalization of a Pre-formed Tetrahydro-2H-thiopyran Ring: This strategy often utilizes a readily accessible intermediate, such as tetrahydro-4H-thiopyran-4-one, which is then elaborated to introduce the desired 4-substituent.

This guide will focus on the latter, more common and versatile approach, detailing the synthesis of the key ketone intermediate and its subsequent conversion to various 4-substituted derivatives.

Synthesis of the Key Intermediate: Tetrahydro-4H-thiopyran-4-one

A robust and scalable synthesis of tetrahydro-4H-thiopyran-4-one is paramount for accessing a diverse library of 4-substituted derivatives. A widely adopted and efficient method involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[4][5]

Workflow for the Synthesis of Tetrahydro-4H-thiopyran-4-one

Caption: Workflow for the two-step synthesis of tetrahydro-4H-thiopyran-4-one.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

Materials:

-

Dimethyl 3,3'-thiobispropanoate

-

Sodium methoxide (NaOMe) or Sodium metal (Na) and Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Methoxide in THF (if not commercially available):

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add finely chopped sodium metal (1.0 eq) to anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (1.05 eq) dropwise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at room temperature until all the sodium has reacted to form a fine white suspension of sodium methoxide.

-

-

Dieckmann Condensation:

-

To the freshly prepared suspension of NaOMe (or commercially available NaOMe) in THF, add a solution of dimethyl 3,3'-thiobispropanoate (1.0 eq) in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Acidify the mixture to pH 3-4 with 10% aqueous H₂SO₄.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. This intermediate can be used in the next step without further purification.

-

-

Hydrolysis and Decarboxylation:

-

To the crude intermediate from the previous step, add a 10% aqueous solution of H₂SO₄.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the formation of the desired product.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure tetrahydro-4H-thiopyran-4-one.

-

Synthesis of 4-Substituted Tetrahydro-2H-thiopyran Derivatives from Tetrahydro-4H-thiopyran-4-one

The ketone functionality at the 4-position of the tetrahydro-2H-thiopyran ring serves as a versatile linchpin for the introduction of various substituents. This section details the protocols for the synthesis of 4-hydroxy, 4-alkyl, 4-aryl, and 4-amino derivatives.

A. Synthesis of 4-Hydroxy-tetrahydro-2H-thiopyran

The reduction of tetrahydro-4H-thiopyran-4-one provides direct access to 4-hydroxy-tetrahydro-2H-thiopyran, a valuable intermediate for further functionalization.

Protocol 2: Reduction to 4-Hydroxy-tetrahydro-2H-thiopyran

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC analysis confirms the complete consumption of the starting ketone.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane or ethyl acetate.

-

Extract the aqueous layer with the organic solvent (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-hydroxy-tetrahydro-2H-thiopyran. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

-

B. Synthesis of 4-Alkyl and 4-Aryl-tetrahydro-2H-thiopyran-4-ols via Grignard and Organolithium Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to tetrahydro-4H-thiopyran-4-one is a straightforward method for the synthesis of tertiary alcohols with alkyl or aryl substituents at the 4-position.

Workflow for the Synthesis of 4-Alkyl/Aryl-tetrahydro-2H-thiopyran-4-ols

Caption: General workflow for the synthesis of 4-alkyl/aryl-tetrahydro-2H-thiopyran-4-ols.

Protocol 3: Synthesis of 4-Phenyl-tetrahydro-2H-thiopyran-4-ol

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Bromobenzene

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

Once the reaction has started, continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Grignard Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous diethyl ether or THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the absence of the starting ketone.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-phenyl-tetrahydro-2H-thiopyran-4-ol.

-

C. Synthesis of 4-Amino-tetrahydro-2H-thiopyran Derivatives

The introduction of an amino group at the 4-position can be achieved through reductive amination of tetrahydro-4H-thiopyran-4-one.

Protocol 4: Reductive Amination to 4-Amino-tetrahydro-2H-thiopyran

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Ammonium acetate or a primary/secondary amine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and the amine source (e.g., ammonium acetate for the primary amine, 10 eq) in methanol.

-

Add the reducing agent, sodium cyanoborohydride (1.5 eq), in one portion. Caution: Sodium cyanoborohydride is toxic.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Make the solution basic (pH > 10) with an aqueous NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting 4-amino-tetrahydro-2H-thiopyran can be purified by column chromatography or by conversion to its hydrochloride salt.

-

Applications in Drug Discovery: A Snapshot

The versatility of the 4-substituted tetrahydro-2H-thiopyran scaffold is reflected in its presence in a number of biologically active molecules. The following table provides a summary of representative examples and their therapeutic targets.

| Compound Class | Example Structure | Therapeutic Target/Application | Reference |

| Kinase Inhibitors | Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 inhibitors for cancer therapy | [6] |

| Antiviral Agents | 4H-Thiopyrano[2,3-b]quinolines | Influenza A virus | [7] |

| Neurotherapeutics | Tetrahydroisoquinoline derivatives | Potential treatment for Alzheimer's disease | [2] |